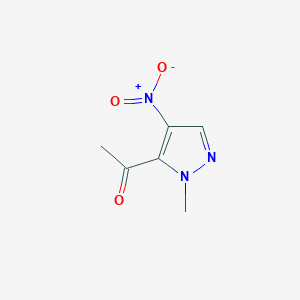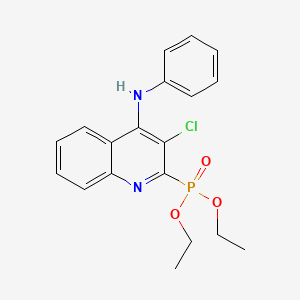
Ethyl (2,4-dinitrophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,4-dinitrophenoxy)acetate is a chemical compound with the molecular formula C10H10N2O7 . It is used in chemical synthesis studies . The compound appears as a yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The average mass of the molecule is 270.196 Da .
Physical And Chemical Properties Analysis
This compound is a yellow crystalline powder . The elemental analysis shows that it contains 43.9%-45.3% carbon and 15.3%-15.9% nitrogen .
Applications De Recherche Scientifique
Organic Intermediates in Environmental Treatment
Research into the degradation of 2,4-dichlorophenoxyacetic acid, a compound related to Ethyl (2,4-dinitrophenoxy)acetate, has shown the formation of various organic intermediates during mineralization processes like Fe3+-catalyzed hydrogen peroxide reactions. These studies contribute to understanding how such compounds can be broken down in wastewater treatment, providing a pathway to mitigate environmental pollution (Yunfu. Sun & J. Pignatello, 1993).
Corrosion Inhibition
This compound’s structural relatives, quinoxalines compounds, have been studied for their efficiency as corrosion inhibitors for metals like copper in acidic environments. Quantum chemical calculations based on the DFT method have been used to explore the relationship between molecular structure and inhibition efficiency, showing the potential of such compounds in protecting materials (A. Zarrouk et al., 2014).
Intramolecular Interactions and Crystallography
The study of Ethyl bis-(2,4-dinitrophenyl)acetate, a compound closely related to this compound, via X-ray diffraction revealed unique intramolecular interactions. This knowledge is pivotal in materials science, offering insights into molecular geometry, potential reactivity, and the design of new materials with specific properties (E. Ertaş et al., 1998).
Analytical Chemistry Applications
The development of methods for the thin-layer chromatographic separation of 2,4-dinitrophenylhydrazones, which are derivatives related to the study of this compound, illustrates the compound's importance in analytical chemistry. Such methods enhance the detection and analysis of aldehydes and ketones, critical in various scientific and industrial processes (A. Jart & A. J. Bigler, 1966).
Green Chemistry
The application of Ethyl acetate, a solvent related to this compound, in the synthesis of poly(2-ethyl-2-oxazoline) underscores the shift towards environmentally friendly solvents in polymer synthesis. This shift is crucial for pharmaceutical compliance and reducing environmental impact, highlighting the role of this compound and its derivatives in promoting sustainable practices in chemical manufacturing (Maarten Vergaelen et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(2,4-dinitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPICVKGZXMYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2680380.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2680382.png)





![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate](/img/structure/B2680396.png)
![benzo[d][1,3]dioxol-5-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2680397.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B2680399.png)
![2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B2680400.png)